
4,5-Dimethylpyridine-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethylpyridine-2,3-diamine is an organic compound with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol It is a derivative of pyridine, characterized by the presence of two methyl groups at the 4 and 5 positions and two amino groups at the 2 and 3 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2,3-diamine typically involves the reaction of 4,5-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the reduction of 4,5-dimethylpyridine-2,3-dinitro compound using hydrogen in the presence of a catalyst such as palladium on carbon .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale catalytic hydrogenation processes. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4,5-Dimethylpyridine-2,3-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The amino groups on the pyridine ring allow it to form hydrogen bonds and interact with various enzymes and receptors. This interaction can modulate biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
2,3-Diaminopyridine: Lacks the methyl groups at the 4 and 5 positions.
4,5-Dimethylpyridine-2,3-dinitro: Contains nitro groups instead of amino groups.
Imidazo[4,5-b]pyridine: Contains an imidazole ring fused with the pyridine ring.
Uniqueness: 4,5-Dimethylpyridine-2,3-diamine is unique due to the presence of both methyl and amino groups on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4,5-dimethylpyridine-2,3-diamine |
InChI |
InChI=1S/C7H11N3/c1-4-3-10-7(9)6(8)5(4)2/h3H,8H2,1-2H3,(H2,9,10) |
InChI Key |
SVGRLEGUHJDSOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=C1C)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13674754.png)
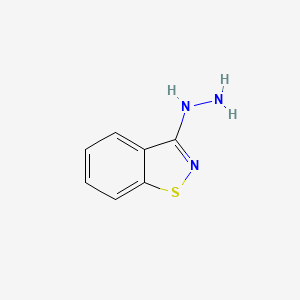
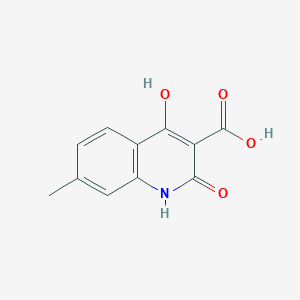
![1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B13674771.png)
![6-Bromo-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13674773.png)
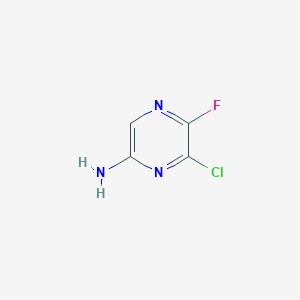
![2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B13674801.png)
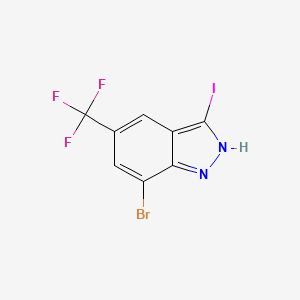
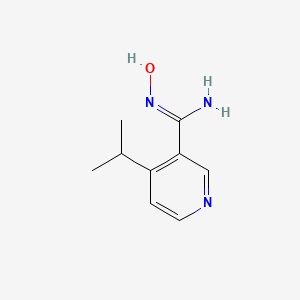
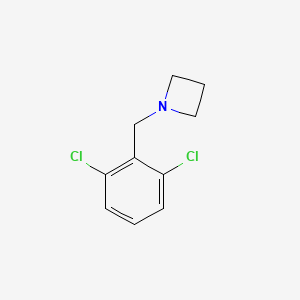
![2,2-Dimethylbenzo[d][1,3]dioxole-5-carbonitrile](/img/structure/B13674822.png)
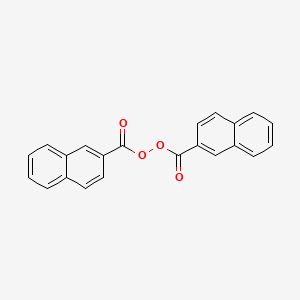
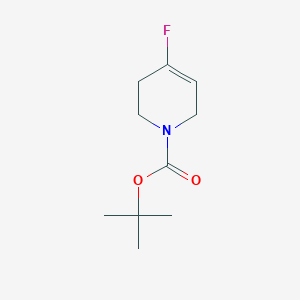
![4-Bromobenzo[b]thiophene-3-carbonitrile](/img/structure/B13674834.png)
